molecular formula C9H10BF2NO3 B14018981 (4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid

(4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid

Cat. No.: B14018981
M. Wt: 228.99 g/mol
InChI Key: GTWCYXZGXSBOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with dimethylcarbamoyl and difluoro groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors for therapeutic purposes .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of (4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid primarily involves its interaction with enzymes and other biological molecules. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Properties

Molecular Formula

C9H10BF2NO3

Molecular Weight

228.99 g/mol

IUPAC Name

[4-(dimethylcarbamoyl)-3,5-difluorophenyl]boronic acid

InChI

InChI=1S/C9H10BF2NO3/c1-13(2)9(14)8-6(11)3-5(10(15)16)4-7(8)12/h3-4,15-16H,1-2H3

InChI Key

GTWCYXZGXSBOIL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(=O)N(C)C)F)(O)O

Origin of Product

United States

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